molecular formula C16H18N2O4S B229650 Sulfaproxyline CAS No. 116-42-7

Sulfaproxyline

Katalognummer: B229650
CAS-Nummer: 116-42-7
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: FBFBRAFXKGRRHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfaproxylin: ist ein synthetisches antimikrobielles Mittel, das zur Klasse der Sulfonamide gehört. Es ist bekannt für seine antibakteriellen Eigenschaften und wird in verschiedenen medizinischen und Forschungsanwendungen eingesetzt. Die Summenformel von Sulfaproxylin lautet C₁₆H₁₈N₂O₄S , und es hat ein Molekulargewicht von 334,39 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Sulfaproxylin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von p-Isopropoxybenzoylchlorid mit Sulfanilamid umfasst. Die Reaktion findet typischerweise in Gegenwart einer Base wie Pyridin statt, die die Bildung des gewünschten Produkts erleichtert .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sulfaproxylin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Steuerung der Reaktionsbedingungen, einschließlich Temperatur, Druck und der Verwendung geeigneter Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Sulfaproxyline has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Sulfaproxyline is a synthetic antimicrobial agent that belongs to the sulfonamide class . The primary target of sulfonamides, including this compound, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the conversion of para-aminobenzoic acid (PABA) to folic acid .

Mode of Action

Sulfonamides, such as this compound, act as antimetabolites. They compete with PABA for incorporation into folic acid . By inhibiting dihydropteroate synthetase, this compound prevents the synthesis of folic acid, a vital nutrient for the synthesis, repair, and methylation of DNA, which is essential for cell growth .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways of organisms that rely on this process. In particular, it affects the growth and reproduction of Plasmodium falciparum, a parasite responsible for malaria . By limiting the availability of folic acid, this compound hinders the parasite’s ability to reproduce .

Pharmacokinetics

They are primarily excreted in the urine, both unchanged and as metabolites .

Result of Action

The result of this compound’s action is the inhibition of growth and reproduction of susceptible organisms, such as Plasmodium falciparum . This leads to a decrease in the severity and duration of infections caused by these organisms.

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. Additionally, patient-specific factors such as age, health status, and genetic factors (like acetylator status) can also influence the drug’s efficacy and safety profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfaproxyline can be synthesized through a multi-step process involving the reaction of p-isopropoxybenzoyl chloride with sulfanilamide. The reaction typically occurs in the presence of a base such as pyridine, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sulfaproxylin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtige gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Sulfaproxylin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Sulfaproxylin übt seine Wirkung aus, indem es die Synthese von Dihydrofolsäure in Bakterien hemmt. Diese Hemmung erfolgt durch die kompetitive Bindung von Sulfaproxylin an das Enzym Dihydropteroat-Synthase, das für die Produktion von Folsäure in Bakterien unerlässlich ist. Durch die Blockierung dieses Weges verhindert Sulfaproxylin effektiv das Wachstum und die Vermehrung von Bakterien .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

  • Sulfadiazin
  • Sulfamethoxazol
  • Sulfadoxine

Vergleich: Sulfaproxylin ist unter den Sulfonamiden aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Isopropoxygruppe, die an den Benzolring gebunden ist. Diese strukturelle Modifikation verstärkt seine antimikrobielle Aktivität und sorgt im Vergleich zu anderen Sulfonamiden für unterschiedliche pharmakokinetische Eigenschaften .

Eigenschaften

IUPAC Name

N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFBRAFXKGRRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861746
Record name N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-42-7
Record name Sulfaproxyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaproxyline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaproxyline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaproxyline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAPROXYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR841R53VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfaproxyline
Reactant of Route 2
Reactant of Route 2
Sulfaproxyline
Reactant of Route 3
Sulfaproxyline
Reactant of Route 4
Sulfaproxyline
Reactant of Route 5
Reactant of Route 5
Sulfaproxyline
Reactant of Route 6
Reactant of Route 6
Sulfaproxyline
Customer
Q & A

Q1: What is the mechanism of action of Sulfaproxyline?

A: this compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). [] DHPS is crucial for bacterial folate synthesis, which is essential for the production of purines and pyrimidines needed for DNA and RNA synthesis. By inhibiting DHPS, this compound disrupts bacterial growth and proliferation. []

Q2: Are there any studies on the interaction of this compound with other molecules?

A: Yes, research shows that this compound forms a 1:1 molecular complex with caffeine. [] The crystal structure of this complex reveals parallel stacking of caffeine molecules within the crystal lattice. [] Interestingly, hydrogen bonding within the complex is weak, suggesting that forces other than hydrogen bonding, such as π-π stacking interactions, contribute to the complex formation. []

Q3: Has this compound been investigated for synergistic effects with other drugs?

A: Yes, studies have explored the synergistic potential of this compound. For instance, research has demonstrated a synergistic effect between this compound and Sulfamerazine against staphylococcal infections in guinea pig models. [] This synergistic activity highlights the potential for combination therapies using these drugs.

Q4: Are there any insights into how the chemical structure of this compound influences its activity?

A: While specific structure-activity relationship (SAR) studies focused solely on this compound are limited within the provided research, it is known that modifications to the sulfonamide structure can significantly impact activity, potency, and selectivity. [] For instance, the binding affinity of sulfonamides to DHPS can be influenced by substitutions on the benzene ring and the sulfonamide group. [] Further research focused specifically on this compound would be needed to fully elucidate its SAR profile.

Q5: Has the interaction of this compound with blood proteins been investigated?

A: Yes, studies have examined the interaction between this compound and blood proteins. [] Research suggests that this interaction influences the drug's pharmacokinetic properties, affecting its distribution, metabolism, and excretion. []

Q6: Are there any known cases of agranulocytosis related to this compound use?

A: Although the provided research doesn't directly describe agranulocytosis cases linked to this compound alone, a study mentions two fatal cases involving this compound in combination with other drugs (Sulfamerazine and Levomepromazine). [] It's crucial to note that drawing definitive conclusions about this compound's role in these cases is impossible without further investigation.

Q7: What is the clinical significance of studying this compound's concentration in specific biological samples?

A: Understanding this compound's concentration in biological samples like gallbladder bile and breast milk is clinically relevant. [, ] This information helps determine the drug's potential efficacy in treating infections in these sites, especially in specific populations like postpartum women. [, ] It also aids in assessing potential risks to infants exposed to the drug through breast milk. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.